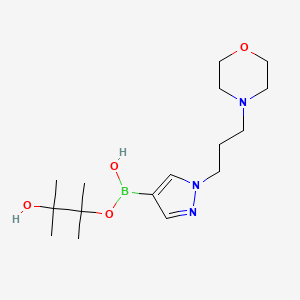

1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester

Description

1-(3-Morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyrazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 1-position with a 3-morpholinopropyl group.

Properties

IUPAC Name |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[1-(3-morpholin-4-ylpropyl)pyrazol-4-yl]borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30BN3O4/c1-15(2,21)16(3,4)24-17(22)14-12-18-20(13-14)7-5-6-19-8-10-23-11-9-19/h12-13,21-22H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEKIVNCYAXJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCCN2CCOCC2)(O)OC(C)(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis via Malonaldehyde (Based on CN114380853A Patent)

This method involves four key steps:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Protective bromination | React malonaldehyde with ethylene glycol and catalyst at 110°C for water removal, then brominate with N-bromosuccinimide (NBS) and benzoyl peroxide at 40-70°C | Solvent: toluene or xylene; catalyst: p-toluenesulfonic acid or sulfuric acid | Intermediate I obtained with ~81% yield |

| 2. Methyl mercaptan substitution | React Intermediate I with sodium methyl mercaptide at 30-80°C | Solvent: dichloromethane | Intermediate II isolated after workup |

| 3. Cyclization | Add cyclization reagent in solvent III (e.g., dioxane), react at 20-70°C, neutralize, extract | Produces Intermediate III | High purity intermediate |

| 4. Palladium-catalyzed borylation | React Intermediate III with diamyl diboron, triethylamine (or other alkali), and Pd(PPh3)Cl2 catalyst at 50-90°C under nitrogen | Solvent: dioxane, tetrahydrofuran, or 2-methyltetrahydrofuran | Final product yield ~91%; off-white powder |

- Short reaction sequence.

- Low waste generation.

- High yield and product quality.

- Cost-effective.

| Parameter | Value |

|---|---|

| Solvent for Step 1 | Toluene (1000 mL) |

| Ethylene glycol | 124 g |

| Catalyst | p-Toluenesulfonic acid (10.8 g) |

| Malonaldehyde | 72 g |

| NBS | 195.8 g |

| Benzoyl peroxide | 0.2 g |

| Pd catalyst | 1.6 g (1-3% of Intermediate III) |

| Final yield | 91.2% (106.9 g) |

Palladium-Catalyzed Borylation of 1-Boc-4-halogenopyrazole (Based on CN110698506A Patent)

This approach simplifies synthesis by using 1-Boc-4-halogenopyrazole as the starting material:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Borylation | React 1-Boc-4-halogenopyrazole with pinacol diboron in alkali metal weak acid salt solution (e.g., potassium acetate) under Pd(dppf)Cl2 catalyst at 25-110°C for 16 hours | Solvent: ethanol, isopropanol, dioxane, or mixtures | Yields ~82-86% for 1-Boc-4-pyrazole pinacol borate |

| 2. Deprotection and purification | Heat 1-Boc-4-pyrazole pinacol borate to molten state at 140-180°C to remove Boc group, cool, add petroleum ether, filter and dry | Thermal deprotection | Yield ~80% for pyrazole-4-boronic acid pinacol ester |

| Example | Starting Halogenopyrazole | Catalyst (Pd(dppf)Cl2) | Base | Solvent | Yield of Intermediate (g) | Final Product Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Boc-4-bromopyrazole (24.7 g) | 0.74 g | Potassium acetate (19.6 g) | Ethanol (200 mL) | 24.2 g (82.3%) | 80.2% |

| 2 | 1-Boc-4-iodopyrazole (29.4 g) | 0.82 g | Sodium acetate (13.6 g) | Isopropanol (200 mL) | 25.2 g (85.7%) | — |

Comparative Analysis of Preparation Methods

| Feature | Multi-step Malonaldehyde Route | Boc-Protected Halogenopyrazole Route |

|---|---|---|

| Starting Materials | Malonaldehyde and ethylene glycol | 1-Boc-4-halogenopyrazole |

| Number of Steps | 4 main steps (bromination, substitution, cyclization, borylation) | 2 main steps (borylation, deprotection) |

| Catalysts | Pd(PPh3)Cl2 for borylation | Pd(dppf)Cl2 for borylation |

| Reaction Temperature | 30-110°C depending on step | 25-110°C for borylation; 140-180°C for deprotection |

| Yields | Up to 91% final product | 80-86% intermediate; ~80% final product |

| Purification | Extraction, drying, crystallization | Filtration after molten deprotection |

| Scalability | Suitable for industrial scale | Suitable for industrial scale |

| Advantages | High yield, low waste, cost-effective | Simpler procedure, easier purification |

Research Findings and Practical Considerations

- The palladium-catalyzed borylation is a key step in both methods, leveraging Suzuki-Miyaura coupling chemistry principles.

- Choice of palladium catalyst and base strongly affects yield and purity.

- The Boc-protected halogenopyrazole method offers simpler purification due to thermal deprotection.

- The morpholine substituent enhances solubility and biological activity, making the final compound suitable for medicinal chemistry applications.

- Reaction monitoring by NMR and TLC is essential for quality control.

- The use of anhydrous sodium sulfate for drying organic phases is standard to ensure removal of moisture, critical for boronic ester stability.

Summary Table of Key Reaction Parameters

| Parameter | Multi-step Route | Boc-Halogenopyrazole Route |

|---|---|---|

| Catalyst | Pd(PPh3)Cl2 (1-3%) | Pd(dppf)Cl2 (~1%) |

| Base | Triethylamine, sodium acetate | Potassium acetate, sodium acetate |

| Solvent | Toluene, chloroform, dioxane, THF | Ethanol, isopropanol, dioxane |

| Temperature Range | 30-110°C (various steps) | 25-110°C (borylation), 140-180°C (deprotection) |

| Reaction Time | 6-12 hours per step | 16 hours (borylation) |

| Yield | Up to 91% final | ~80% final |

| Product Form | Off-white powder | Crystalline solid |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides or triflates. This forms C–C bonds, critical in pharmaceutical and materials synthesis.

Typical Reaction Conditions

Example Reaction :

Coupling with aryl bromides yields biaryl derivatives. The morpholinopropyl group may enhance solubility in polar solvents, though steric effects could reduce reaction rates compared to simpler boronic esters .

Transmetalation and Stability Considerations

This exchange is rarely utilized in synthesis due to the stability of the pinacol ester .

Functionalization of the Pyrazole Ring

The pyrazole core can undergo electrophilic substitution, though the boronic ester and morpholine groups direct reactivity:

-

Nitration/Sulfonation : Occurs at the 3-position of the pyrazole if deprotonated.

-

Alkylation : The N-cyclopropyl group (if present) may influence regioselectivity .

Side Reactions and Challenges

-

Protodeboronation : Rare under standard Suzuki conditions but possible with strong acids/bases.

-

Pd Catalyst Poisoning : The morpholine’s tertiary amine could coordinate Pd, necessitating higher catalyst loadings .

Comparative Reactivity Table

Key Findings

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl halides. The presence of the pyrazole moiety enhances the reactivity and selectivity of the coupling process, making it a valuable tool for synthesizing complex organic molecules .

Synthesis of Biologically Active Compounds

The compound serves as a key intermediate in synthesizing various biologically active compounds. It has been utilized to prepare inhibitors targeting:

- Vascular Endothelial Growth Factor (VEGF) : Important in cancer research, VEGF inhibitors can inhibit tumor growth by blocking blood vessel formation .

- Janus Kinase 2 (JAK2) : Targeted for its role in cytokine signaling pathways and associated with various hematological malignancies .

- Aurora Kinases : Involved in cell division, making them significant targets for cancer therapy .

Catalysis in Asymmetric Hydrogenation

The compound has been employed as a reagent in Ruthenium-catalyzed asymmetric hydrogenation processes. This application is crucial for producing chiral compounds, which are essential in pharmaceuticals .

Case Study 1: Synthesis of JAK2 Inhibitors

A study demonstrated that this compound could be effectively used to synthesize selective JAK2 inhibitors. The resulting compounds exhibited potent anti-inflammatory effects, showcasing the utility of this boronic acid derivative in drug discovery .

Case Study 2: Development of VEGF Inhibitors

Research focused on developing novel VEGF inhibitors using this compound as a starting material. The synthesized inhibitors showed promising results in preclinical models, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and physicochemical properties of boronic esters are strongly influenced by substituents on the pyrazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Boronic Acid Pinacol Esters

Reactivity in Cross-Coupling Reactions

In contrast:

- Alkyl substituents (e.g., 1,3-dimethyl) minimize steric hindrance, enabling efficient coupling with aryl halides .

- Electron-withdrawing groups (e.g., trifluoromethyl) decrease electron density on boron, requiring harsher reaction conditions .

- Aromatic substituents (e.g., pyridinylmethyl) introduce π-stacking interactions, which can influence regioselectivity in coupling reactions .

Solubility and Stability

- Morpholinopropyl analog: The tertiary amine enhances water solubility and stability under acidic conditions due to protonation .

- Tetrahydropyranyl analog : The ether oxygen improves solubility in polar aprotic solvents (e.g., DMF, DMSO) but lacks basicity .

- Ethoxyethyl analog : Ether groups provide moderate polarity but are less stable toward strong acids compared to morpholine derivatives .

Research Findings and Key Insights

Electronic Effects: Morpholinopropyl’s electron-donating nature enhances boronic ester reactivity, making it suitable for coupling with deactivated aryl halides .

Steric Considerations : Bulky groups like trityl (3,5-dimethyl-1-trityl-1H-pyrazole-4-boronic ester) hinder coupling efficiency, while smaller substituents (e.g., methyl) optimize reaction yields .

Catalytic Interactions: Amine-containing substituents (e.g., morpholinopropyl) may coordinate with palladium, altering catalytic cycles and reducing catalyst loading requirements .

Biological Activity

1-(3-Morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its role in drug discovery, especially in the development of inhibitors targeting various kinases and other enzymes involved in critical biological pathways.

- Molecular Formula : C₁₅H₁₉BN₂O₃

- Molecular Weight : 307.25 g/mol

- Melting Point : 89–94 °C

- Solubility : Insoluble in water, soluble in organic solvents.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with target proteins, particularly those containing nucleophilic residues. This property is crucial for its function as an inhibitor of various kinases and enzymes involved in cell signaling and metabolism.

Biological Applications

-

Kinase Inhibition :

- The compound has shown promising activity against several kinases, including Janus Kinase 2 (JAK2), c-MET, and Aurora kinases. These kinases play significant roles in cancer progression and inflammation.

- Case Study : In a study evaluating the efficacy of various boronic acid derivatives, this compound demonstrated potent inhibition of JAK2 with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent for diseases associated with JAK2 dysregulation.

-

VEGF Inhibition :

- The compound has been utilized to synthesize inhibitors targeting Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis in tumors.

- Research Findings : In vitro assays revealed that derivatives of this compound could effectively reduce VEGF-mediated endothelial cell proliferation.

-

Synthesis of Other Bioactive Compounds :

- It serves as a key intermediate in the synthesis of various bioactive compounds, including selective inhibitors for histone demethylases like KDM4 and KDM5.

- Example : A synthetic pathway involving this boronic acid ester was reported to yield potent inhibitors with significant selectivity for KDM4 over other histone demethylases.

Comparative Activity Table

Q & A

Q. What is the role of 1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a boronic ester reagent designed to introduce a pyrazole moiety with a morpholinopropyl substituent into target molecules. It is widely used in synthesizing heterocyclic compounds, particularly kinase inhibitors. For example, in a patented synthesis of kinase inhibitors, the compound participates in Pd-catalyzed Suzuki coupling under reflux with n-BuOH/H₂O as solvents, K₂CO₃ as a base, and Pd(PPh₃)₄ as the catalyst . The morpholinopropyl group may enhance solubility or modulate electronic effects during coupling.

Q. What are the critical steps in synthesizing this boronic ester?

Synthesis typically involves multi-step protocols:

- Protection : Initial protection of reactive groups (e.g., SEM protection of pyrrolopyrimidine in ).

- Coupling : Suzuki-Miyaura cross-coupling with a boronic ester precursor.

- Deprotection : Acidic hydrolysis (e.g., HCl in THF) to remove protecting groups .

- Purification : Column chromatography or recrystallization to isolate the product.

Key challenges include optimizing reaction yields and minimizing by-products during deprotection .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C under inert conditions (argon or nitrogen) to prevent hydrolysis or oxidation. Boronic esters are sensitive to moisture and protic solvents, as demonstrated by studies showing pH-dependent decomposition of analogous pinacol esters in aqueous H₂O₂ . Use anhydrous solvents (e.g., THF, DCM) for handling.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency and yield?

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for aryl couplings, while bulky ligands (e.g., XPhos) may enhance selectivity .

- Solvent Systems : Mixed solvents (n-BuOH/H₂O or dioxane/H₂O) balance solubility and reactivity.

- Temperature : Reflux conditions (80–100°C) are typical, but lower temperatures (e.g., 75°C) may reduce side reactions .

- Base Choice : K₃PO₄ or Cs₂CO₃ can improve turnover in sterically hindered systems .

Monitor reaction progress via TLC or LC-MS to identify optimal stopping points.

Q. How do substituents (e.g., morpholinopropyl) influence reactivity in cross-coupling?

The morpholinopropyl group introduces steric bulk and electron-donating effects:

- Steric Effects : May slow transmetallation steps but improve regioselectivity.

- Electronic Effects : The morpholine nitrogen enhances electron density on the pyrazole ring, potentially stabilizing transition states during coupling.

Comparative studies with analogs (e.g., pyridinylmethyl-substituted boronic esters) suggest substituent-dependent yields in Pd-catalyzed reactions .

Q. What analytical methods are recommended for identifying by-products in reactions involving this compound?

- NMR Spectroscopy : ¹¹B NMR can track boronic ester intermediates and degradation products .

- HPLC-MS : Resolve and quantify by-products (e.g., deboronated pyrazole derivatives or dimerization products) .

- X-ray Crystallography : Confirm structural integrity of coupled products.

highlights challenges in isolating desired products due to competing pathways, necessitating rigorous purification protocols.

Q. How does pH affect the stability of this boronic ester in aqueous conditions?

Under neutral or basic conditions (pH 7–9), boronic esters hydrolyze slowly, but acidic conditions (pH < 4) accelerate decomposition. Kinetic studies on similar pinacol esters show H₂O₂-induced oxidation at pH 7.27, forming phenolic by-products . For aqueous-phase reactions, use buffered systems (e.g., phosphate) to stabilize the ester.

Q. What strategies address low diastereoselectivity in allylboration reactions using this compound?

- Borinic Ester Formation : Pre-treatment with nBuLi and TFAA generates reactive borinic esters, enabling high E-selectivity in allylboration (up to 95:5 E/Z) .

- Chiral Resolution : For enantioselective syntheses, employ chiral auxiliaries or catalysts post-coupling .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki couplings with this reagent?

Q. What computational tools predict reactivity trends for this compound?

- DFT Calculations : Model transition states to predict coupling barriers influenced by substituents.

- QSAR Models : Correlate boronic ester structure with reaction outcomes using descriptors like steric volume and Hammett constants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.